pKa and Boronic Acid Acidity Comparison
The predicted pKa of 4-(butylsulfonyl)phenylboronic acid is 7.72 ± 0.16 . This value represents a substantial acidity enhancement relative to unsubstituted phenylboronic acid (pKa 8.8) . The electron-withdrawing sulfonyl group lowers pKa by approximately 1.1 units, a modification that directly impacts the boronic acid speciation and nucleophilicity at the pH ranges commonly employed in aqueous Suzuki-Miyaura couplings (pH 8-10). While measured pKa data for the methylsulfonyl analog were not identified in the search corpus, the class-level trend indicates that alkylsulfonyl substituents universally enhance boronic acid acidity relative to unsubstituted phenylboronic acid, though the magnitude of enhancement may vary modestly with alkyl chain length due to inductive effects .
| Evidence Dimension | Boronic acid pKa (acidity) |
|---|---|
| Target Compound Data | pKa = 7.72 ± 0.16 (predicted) |
| Comparator Or Baseline | Phenylboronic acid: pKa = 8.8 |
| Quantified Difference | ΔpKa ≈ -1.1 units (lower pKa = higher acidity) |
| Conditions | Predicted values; phenylboronic acid value from literature |
Why This Matters
Lower pKa translates to greater boronate anion formation at neutral-to-basic pH, potentially enhancing transmetalation rates in Suzuki-Miyaura couplings conducted under aqueous or biphasic conditions.
